

On-Target Validation of Biotin Protein Ligase-IN-1: A Comparative Analysis

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Compound of Interest

Compound Name: *Biotin protein ligase-IN-1*

Cat. No.: *B15565178*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the on-target activity of **Biotin Protein Ligase-IN-1** (also known as Compound Bio-9) against other known inhibitors of Biotin Protein Ligase (BPL). The data presented is supported by experimental findings and detailed methodologies to assist researchers in evaluating its potential as a therapeutic agent.

Biotin Protein Ligase is a crucial enzyme in bacteria, responsible for the covalent attachment of biotin to acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid biosynthesis.^{[1][2]} Inhibition of BPL disrupts this essential pathway, making it an attractive target for the development of novel antibacterial agents.^[1] This guide focuses on the validation of **Biotin Protein Ligase-IN-1**'s activity and compares it with other significant BPL inhibitors.

Comparative Analysis of Inhibitor Potency

The on-target activity of **Biotin Protein Ligase-IN-1** and its alternatives has been quantified using various biochemical and microbiological assays. The following tables summarize the key inhibitory constants (K_d , K_i , IC_{50}) and Minimum Inhibitory Concentrations (MIC) for these compounds.

Inhibitor	Target Organism/E nzyme	Kd (nM)	Ki (nM)	IC50 (nM)	Reference
Biotin protein ligase-IN-1 (Bio-9)	M. tuberculosis BPL	7	[3]		
Biotinol-5'- AMP	S. aureus BPL	30	[2]		
Biotinol-5'- AMP	Human BPL	210	[2]		
Sulfonamide- based Inhibitor (Compound 6)	S. aureus BPL	7	[4]		
Sulfonamide- based Inhibitor (Compound 7)	S. aureus BPL	65	[4]		
Triazole- based Inhibitor (Compound 14)	S. aureus BPL	90	[2]		
Sulfonamide analogue 18	M. tuberculosis BPL	135	[5]		

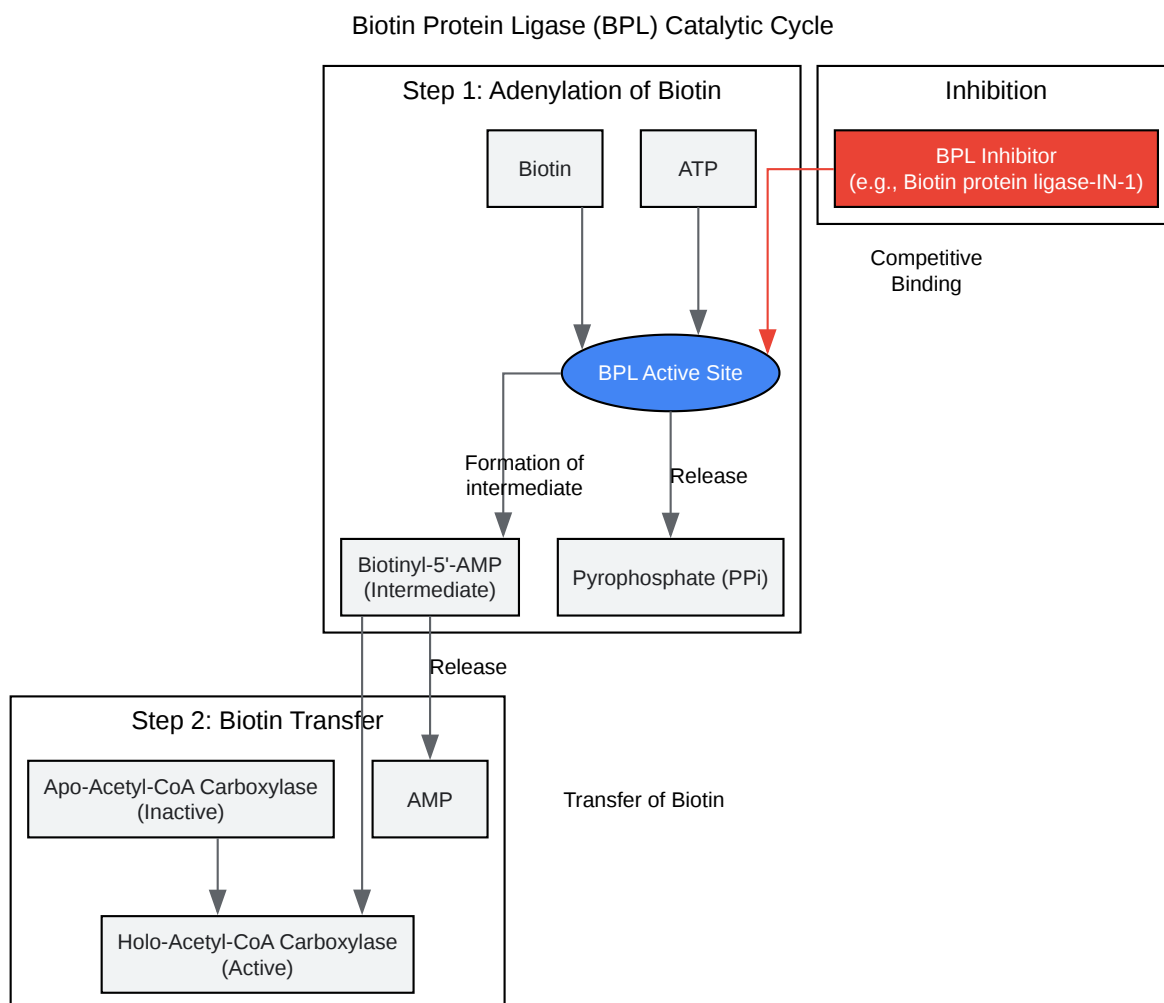
Table 1: Comparison of Dissociation and Inhibition Constants for BPL Inhibitors. This table highlights the high affinity of **Biotin protein ligase-IN-1** for its target.

Inhibitor	Target Organism	MIC (μM)	Reference
Biotin protein ligase-IN-1 (Bio-9)	S. aureus (including MRSA and MSSA)	0.2	[3]
Biotin protein ligase-IN-1 (Bio-9)	M. tuberculosis	20	[3]
Biotinol-5'-AMP	S. aureus (clinical isolates)	1-8 μg/mL	[6]
Biotinol-5'-AMP	M. tuberculosis (clinical isolates)	0.5-2.5 μg/mL	[6]
Sulfonamide-based Inhibitor (Compound 6)	S. aureus ATCC49775	0.25 μg/mL	[4]
Sulfonamide-based Inhibitor (Compound 7)	S. aureus ATCC49775	4 μg/mL	[4]

Table 2: Comparison of Minimum Inhibitory Concentrations (MIC) for BPL Inhibitors. This table showcases the potent antibacterial activity of **Biotin protein ligase-IN-1** against *Staphylococcus aureus*.

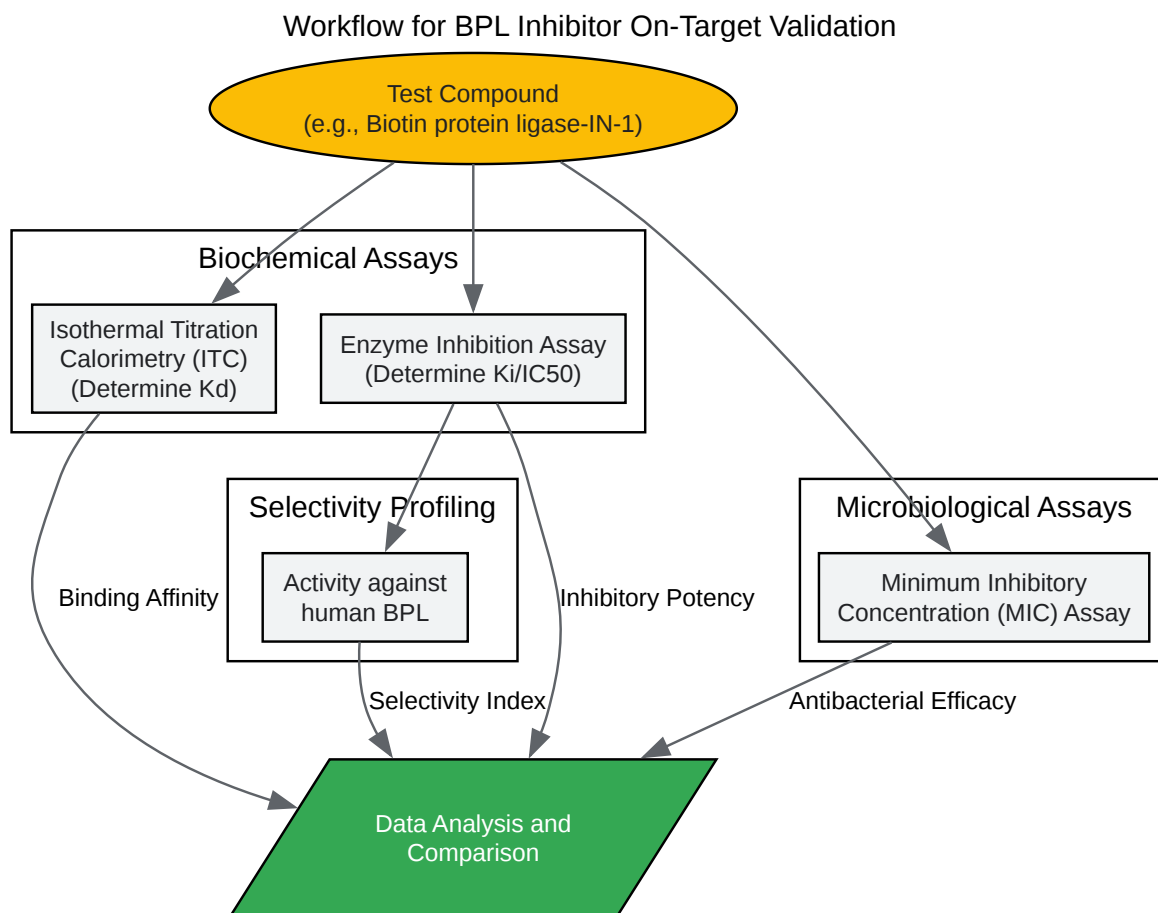
Signaling Pathway and Experimental Workflows

To understand the mechanism of inhibition and the methods used for validation, the following diagrams illustrate the Biotin Protein Ligase signaling pathway and a general experimental workflow for assessing inhibitor activity.



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Caption: BPL Catalytic Cycle and Point of Inhibition.



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Caption: Experimental Workflow for BPL Inhibitor Validation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of further studies.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the dissociation constant (K_d) of an inhibitor to Biotin Protein Ligase.

Materials:

- Purified Biotin Protein Ligase (e.g., from *M. tuberculosis* or *S. aureus*)

- Inhibitor stock solution (e.g., **Biotin protein ligase-IN-1**)
- ITC instrument
- Reaction buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

Protocol:

- Prepare the BPL solution to a final concentration of 10-20 μM in the reaction buffer.
- Prepare the inhibitor solution to a final concentration of 100-200 μM in the same reaction buffer.
- Degas both solutions to prevent bubble formation during the experiment.
- Load the BPL solution into the sample cell of the ITC instrument.
- Load the inhibitor solution into the injection syringe.
- Set the experimental temperature (e.g., 25°C).
- Perform a series of injections (e.g., 20 injections of 2 μL each) of the inhibitor into the BPL solution, with sufficient time between injections for the signal to return to baseline.
- A control experiment with inhibitor injected into buffer alone should be performed to determine the heat of dilution.
- Subtract the heat of dilution from the experimental data and analyze the resulting binding isotherm using the instrument's software to determine the K_d , stoichiometry (n), and enthalpy of binding (ΔH).

Enzyme Inhibition Assay (Determination of K_i /IC₅₀)

Objective: To determine the inhibitory potency (K_i or IC₅₀) of a compound against BPL.

Materials:

- Purified Biotin Protein Ligase

- Biotin
- ATP
- Apo-Acetyl-CoA Carboxylase (or a peptide substrate)
- Inhibitor at various concentrations
- Assay buffer (e.g., 100 mM Bicine buffer, pH 8.3, 10 mM ATP, 10 mM MgOAc)
- Detection reagent (e.g., Malachite Green for phosphate detection from pyrophosphate cleavage)

Protocol:

- Prepare a reaction mixture containing the assay buffer, biotin, and apo-ACC substrate.
- Add varying concentrations of the inhibitor to the reaction mixture in a 96-well plate.
- Initiate the reaction by adding BPL to each well.
- Incubate the plate at a constant temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).
- Stop the reaction (e.g., by adding EDTA).
- Add the detection reagent to quantify the reaction product (e.g., pyrophosphate).
- Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).
- Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
- The K_i value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

Objective: To determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a bacterium.

Materials:

- Bacterial strain (e.g., *S. aureus*, *M. tuberculosis*)
- Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
- Inhibitor stock solution
- Sterile 96-well microtiter plates

Protocol:

- Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
- Dilute the bacterial suspension in the growth medium to achieve a final concentration of approximately 5×10^5 CFU/mL in the wells.
- Prepare serial two-fold dilutions of the inhibitor in the growth medium directly in the 96-well plate.
- Inoculate each well (containing different inhibitor concentrations) with the bacterial suspension.
- Include a positive control (bacteria in medium without inhibitor) and a negative control (medium only).
- Incubate the plates at 37°C for 18-24 hours.
- Visually inspect the plates for turbidity. The MIC is the lowest concentration of the inhibitor at which no visible growth is observed.

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